molecular formula C24H29N5O2S B11322889 6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11322889
M. Wt: 451.6 g/mol
InChI Key: LMUIYNZQCQNUHA-UHFFFAOYSA-N
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Description

6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in drug discovery processes . This particular compound features a piperazine ring substituted with a benzenesulfonyl group and a pyrimidine ring substituted with a methyl group and a phenyl group.

Preparation Methods

The synthesis of 6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their functionalization. Common synthetic routes include:

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the sulfonyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their biological activities and applications.

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C24H29N5O2S/c1-17-5-8-21(9-6-17)27-23-16-24(26-20(4)25-23)28-11-13-29(14-12-28)32(30,31)22-10-7-18(2)19(3)15-22/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27)

InChI Key

LMUIYNZQCQNUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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